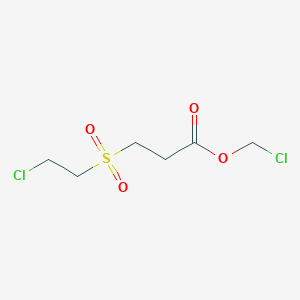
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate is a chemical compound known for its unique structure and reactivity It is an ester derivative, featuring both chloromethyl and chloroethanesulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 3-(2-chloroethanesulfonyl)propanoate typically involves the esterification of 3-(2-chloroethanesulfonyl)propanoic acid with chloromethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often require refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(2-chloroethanesulfonyl)propanoic acid and chloromethyl alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products
The major products formed from these reactions include substituted derivatives of this compound, 3-(2-chloroethanesulfonyl)propanoic acid, and various oxidized compounds depending on the specific reaction conditions.
Scientific Research Applications
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Chloromethyl 3-(2-chloroethanesulfonyl)propanoate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloroethanesulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl 3-(2-chloroethanesulfonyl)butanoate
- Chloromethyl 3-(2-chloroethanesulfonyl)pentanoate
- Chloromethyl 3-(2-chloroethanesulfonyl)hexanoate
Uniqueness
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Compared to its analogs, it offers a balanced reactivity profile, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
61515-39-7 |
|---|---|
Molecular Formula |
C6H10Cl2O4S |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
chloromethyl 3-(2-chloroethylsulfonyl)propanoate |
InChI |
InChI=1S/C6H10Cl2O4S/c7-2-4-13(10,11)3-1-6(9)12-5-8/h1-5H2 |
InChI Key |
CYQZTASIAPPJDF-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)CCCl)C(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















